2-(6-Chloropyridin-3-yl)propan-2-ol
Overview
Description
2-(6-Chloropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorinated pyridine ring attached to a propanol group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)propan-2-ol can be achieved through multiple steps. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with vinylmagnesium halides to form 6-chloropyridine-3-ethanol. This intermediate is then subjected to a condensation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity. The compound is often purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)ethanol
- 2-(6-Chloropyridin-3-yl)butanol
- 2-(6-Chloropyridin-3-yl)methanol
Uniqueness
2-(6-Chloropyridin-3-yl)propan-2-ol is unique due to its specific structural features, such as the chlorinated pyridine ring and the propanol group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHGXOFXIAHWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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